molecular formula C18H17BrN2O3S B4918346 Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate

Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate

Cat. No.: B4918346
M. Wt: 421.3 g/mol
InChI Key: MFDHLYDCJCUVSK-UHFFFAOYSA-N
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Description

Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate is a complex organic compound that features a thienopyrimidine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of a bromophenyl group and a thienopyrimidine moiety suggests that it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate typically involves multi-step organic synthesis. One common approach is to start with the thienopyrimidine core, which can be synthesized through the cyclization of appropriate precursors. The bromophenyl group is then introduced via a bromination reaction. The final step involves esterification to attach the butan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, solvent, and catalysts), and ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of bromophenyl to phenyl.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thienopyrimidine core may bind to enzymes or receptors, modulating their activity. The bromophenyl group could enhance binding affinity or specificity, while the ester group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate
  • 2-[5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate
  • 2-[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate

Uniqueness

Butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thienopyrimidine core with the butan-2-yl ester group also contributes to its distinct properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

butan-2-yl 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-3-11(2)24-15(22)8-21-10-20-17-16(18(21)23)14(9-25-17)12-4-6-13(19)7-5-12/h4-7,9-11H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDHLYDCJCUVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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